One of the most widely studied aspects of violanthin is its antioxidant potential. Studies have shown that violanthin exhibits free radical scavenging activity, which helps protect cells from damage caused by oxidative stress. Oxidative stress is an imbalance between the production of free radicals and the body's ability to neutralize them. This imbalance can contribute to the development of various chronic diseases such as cancer, heart disease, and neurodegenerative disorders [].
Research suggests that violanthin may possess anti-inflammatory properties. Chronic inflammation is a key contributor to the progression of many diseases. Natural compounds like violanthin that can regulate the inflammatory response hold promise for the development of novel anti-inflammatory medications [].
Several studies are investigating the potential anti-cancer effects of violanthin. In-vitro studies have shown that violanthin may inhibit the proliferation and migration of cancer cells, while also promoting apoptosis, or programmed cell death []. However, further research is necessary to understand the underlying mechanisms and assess the potential of violanthin in cancer treatment.
Violanthin is a naturally occurring flavonoid glycoside, specifically classified as a C-glycosylflavonoid. Its chemical formula is C27H30O14, and it is recognized for its complex structure that includes multiple hydroxyl groups and a rhamnose sugar moiety. Violanthin is primarily derived from plants in the Viola genus, particularly Viola tricolor, and plays a significant role in the plant's defense mechanisms against pathogens and environmental stresses .
Violanthin exhibits several notable biological activities:
The synthesis of violanthin can be achieved through various methods:
Violanthin has several applications across different fields:
Research on the interactions of violanthin with other compounds indicates potential synergistic effects:
Violanthin shares structural similarities with other flavonoids and glycosides. Here are some comparable compounds:
Compound Name | Structure Type | Unique Features |
---|---|---|
Quercetin | Flavonoid | Known for strong antioxidant activity |
Rutin | Flavonoid Glycoside | Contains a rutinose sugar moiety |
Kaempferol | Flavonoid | Exhibits anti-inflammatory properties |
Apigenin | Flavonoid | Known for its potential anticancer effects |
Violanthin is unique due to its specific C-glycosyl structure that differentiates it from other flavonoids. This structural configuration contributes to its distinct biological activities, particularly its effectiveness as a cholinesterase inhibitor and its enhanced stability compared to O-glycosylated flavonoids. Additionally, the presence of multiple hydroxyl groups increases its reactivity and potential therapeutic applications .
Violanthin is a flavone C-glycoside with the molecular formula C₂₇H₃₀O₁₄ [1] [2] [3]. The compound possesses a molecular weight of 578.52 grams per mole, with an exact mass of 578.163556 atomic mass units [1] [2]. The monoisotopic mass has been determined to be 578.163561 atomic mass units, providing precise identification parameters for analytical characterization [10]. The compound is registered under Chemical Abstracts Service number 40581-17-7 and assigned the MDL number MFCD29037226 [2] [7].
Property | Value |
---|---|
Molecular Formula | C₂₇H₃₀O₁₄ |
Molecular Weight | 578.52 g/mol |
Exact Mass | 578.163556 u |
Monoisotopic Mass | 578.163561 u |
CAS Registry Number | 40581-17-7 |
MDL Number | MFCD29037226 |
Violanthin is characterized by a fundamental flavone backbone, which consists of a 2-phenylchromen-4-one structure [1] [4]. The core structure features hydroxyl groups at positions 5, 7, and 4' of the flavone scaffold [1] [2]. This flavone framework is classified as a member of the flavonoid 8-C-glycosides, where carbohydrate moieties are C-glycosidically linked to the 8-position of the 2-phenylchromen-4-one backbone [4] [1]. The aromatic B ring is positioned at carbon-2 of the chromone system, maintaining the characteristic flavone configuration [1] [2].
The distinguishing structural feature of violanthin involves two C-linked glycosidic components attached to the flavone core [1] [2]. At position 6, a β-D-glucopyranosyl residue is C-glycosidically bonded to the flavone backbone [1] [2] [3]. At position 8, a 6-deoxy-α-L-mannopyranosyl residue (rhamnose) is similarly attached through a C-glycosidic linkage [1] [2] [3]. This dual glycosylation pattern contributes to the compound's classification as a flavone di-C-glycoside [21]. The C-glycosidic bonds exhibit enhanced stability compared to O-glycosidic linkages, as they are resistant to acid hydrolysis and enzymatic cleavage [21].
Violanthin contains ten defined stereocenters throughout its molecular structure [2] [10]. The stereochemical configuration of the glucose moiety at position 6 follows the (2S,3R,4R,5S,6R) arrangement, while the rhamnose unit at position 8 adopts the (2S,3R,4R,5R,6S) configuration [1] [2]. The International Union of Pure and Applied Chemistry name reflects this complex stereochemistry: 5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]-4H-chromen-4-one [1] [2]. The InChI key MVOUGOXRXQDXDC-RSPRXDBDSA-N provides a unique identifier for this specific stereochemical arrangement [1] [10].
Violanthin demonstrates limited solubility in aqueous media, being described as slightly soluble in water [4] [23]. The compound exhibits enhanced solubility in dimethyl sulfoxide, with a reported solubility of 1 milligram per milliliter [5] [8]. The topological polar surface area has been calculated as 255.11 square angstroms, indicating significant polar character that influences solubility behavior [10]. The compound contains 10 hydrogen bond donors and 14 hydrogen bond acceptors, contributing to its interaction with polar solvents [10]. The predicted logarithm of the partition coefficient (logP) is 2.11, suggesting moderate lipophilicity [10].
Solubility Parameter | Value |
---|---|
Water Solubility | Slightly soluble |
Dimethyl sulfoxide Solubility | 1 mg/mL |
Topological Polar Surface Area | 255.11 Ų |
Hydrogen Bond Donors | 10 |
Hydrogen Bond Acceptors | 14 |
logP (predicted) | 2.11 |
Violanthin exhibits very weakly acidic properties, with a predicted pKa value of 5.70 ± 0.40 [8] [23]. This acidic character is attributed to the phenolic hydroxyl groups present in the flavone structure [8]. The compound's acid-base behavior influences its stability and solubility across different pH ranges [23]. The weakly acidic nature results from the deprotonation of hydroxyl groups, particularly those at positions 5, 7, and 4' of the flavone core [1] [8].
Violanthin exhibits characteristic spectroscopic properties consistent with flavone C-glycosides [15] [33]. The compound demonstrates typical ultraviolet absorption patterns associated with the flavone chromophore, with absorption maxima reflecting the extended conjugation system of the aromatic rings [15] [27]. Nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts for the flavone backbone and glycosidic components [31] [32]. Carbon-13 nuclear magnetic resonance spectroscopy shows signals consistent with aromatic carbons in the 125-150 parts per million range and glycosidic carbons in the 60-110 parts per million region [31] [32] [36]. Mass spectrometry analysis demonstrates fragmentation patterns characteristic of flavone di-C-glycosides, with diagnostic ions for both the aglycone and sugar components [34] [37].
Violanthin exhibits chemical reactivity patterns typical of flavone C-glycosides [21]. The compound can undergo oxidation reactions to form various derivatives, potentially enhancing biological activity . Under acidic conditions, the compound may undergo hydrolysis, although the C-glycosidic bonds demonstrate greater stability compared to O-glycosidic linkages [21]. The presence of multiple hydroxyl groups provides sites for potential chemical modification through acetylation, methylation, or other derivatization reactions . The flavone core can participate in complexation reactions with metal ions, particularly through the hydroxyl groups at positions 5 and 7 [6]. The compound demonstrates stability under physiological conditions, with the C-glycosidic bonds conferring resistance to enzymatic degradation [21].
Violanthin was originally identified and named after its abundant occurrence in plants of the genus Viola (Violaceae), commonly known as violets and pansies [1] [3]. This flavone carbon-glycoside compound has been documented across numerous Viola species distributed throughout temperate regions of the world [4] [5] [6].
Viola tricolor, commonly known as wild pansy or heartsease, represents one of the most thoroughly studied sources of violanthin [7]. This species contains abundant violanthin along with its isomer isoviolanthin, which are di-carbon-glycosides featuring glucosyl and rhamnosyl substitutions at carbon-6 and carbon-8 positions [7]. The compound serves as a heat-clearing and detoxifying agent in traditional Chinese herbal medicine [7]. Research has demonstrated that Viola tricolor possesses specific carbon-rhamnosyltransferase enzymes (VtCGTc) that participate in violanthin biosynthesis, representing the first selective plant carbon-rhamnosyltransferase identified to date [7].
Viola etrusca, a rare species endemic to Mount Amiata in Italy, has also been confirmed as a natural source of violanthin [3]. Phytochemical investigations of the flowering aerial parts of this species led to the first complete nuclear magnetic resonance characterization of violanthin and isoviolanthin structures [3]. Additionally, Viola arvensis has been documented to contain violanthin, contributing to the widespread distribution of this compound across the Viola genus [8].
Recent investigations have revealed the presence of violanthin in rice (Oryza sativa) and other cereal grains, expanding our understanding of its natural distribution beyond the traditional Violaceae sources [10]. In rice, violanthin has been identified as a potential biomarker for food consumption, although present in relatively low concentrations compared to primary Viola sources [10].
The distribution of violanthin within rice grains follows specific patterns characteristic of flavonoid compounds in cereals [11]. Analysis indicates that violanthin, when present, localizes primarily in the bran and outer endosperm layers, while remaining absent from the middle and core endosperm regions [11]. This tissue-specific distribution pattern aligns with the general accumulation patterns observed for other bioactive compounds in cereal grains [12] [11].
Comparative studies of carotenoid and flavonoid distribution across different cereal types suggest that wheat, oat, corn, and barley may also serve as potential sources of violanthin-related compounds, though specific documentation remains limited [12] [13]. The aleurone layer in these cereals has been shown to contain enhanced levels of various flavonoid compounds, suggesting this tissue as a likely accumulation site for violanthin when present [12].
Research on young cereal grains indicates that flavonoid content, including potential violanthin concentrations, may vary significantly during grain development stages [14]. Studies demonstrate that flavonoid levels in young rice grains (flowery to milky stages) can exceed those found in mature grains, suggesting that harvest timing may influence violanthin availability [14].
Beyond the Violaceae family and cereals, violanthin has been documented in several other plant families, demonstrating its broader phylogenetic distribution across flowering plants [8] [15] [16].
Piper bavinum (Piperaceae) represents another significant natural source of violanthin [15] [17]. The aerial parts of this Vietnamese species contain violanthin with demonstrated potent antioxidant and antibacterial activities [18] [15]. Research has shown that violanthin isolated from Piper bavinum exhibits acetylcholinesterase inhibitory properties with an IC50 value of 79.80 μM [18] [19].
Dendrobium officinale (Orchidaceae), a valuable medicinal orchid widely used in traditional Chinese medicine, contains violanthin primarily in its stems [16] [20] [21] [22]. This species has gained significant attention due to its high medicinal value and the presence of various bioactive compounds including flavonoids, polysaccharides, and bibenzyls [16] [23]. Chemical differentiation studies have identified violanthin and isoviolanthin as specific markers for Dendrobium officinale compared to closely related species such as Dendrobium devonianum [22].
The Marattiaceae family, represented by Angiopteris species, provides another source of violanthin [24] [8] [25]. Angiopteris evecta and Angiopteris hypoleuca, large evergreen ferns distributed throughout the paleotropics from Madagascar to South Pacific islands, have been confirmed to contain violanthin [24] [8] [26]. These ferns represent some of the earliest documented non-flowering plant sources of this flavonoid compound [25].
Additional plant families containing violanthin include Passifloraceae (Adenia mannii), Ephedraceae (Ephedra torreyana), and Fabaceae (Glycyrrhiza inflata) [8]. This diverse taxonomic distribution suggests that violanthin biosynthesis may have evolved independently multiple times or represents an ancient metabolic capability maintained across different plant lineages.
The accumulation of violanthin within plant tissues exhibits distinct patterns that vary significantly among different plant species and families [27] [28] [29]. Understanding these distribution patterns provides insights into the physiological roles and transport mechanisms of this important flavonoid compound.
In Dendrobium officinale, violanthin demonstrates preferential accumulation in stem tissues compared to other plant organs [16] [20] [21]. Metabolomic analyses have revealed that while leaves contain higher overall flavonoid concentrations, violanthin specifically concentrates in the stems where it may serve specialized physiological functions [21]. This tissue-specific distribution aligns with the traditional medicinal use of Dendrobium stems, which are harvested specifically for their bioactive compound content [23].
Viola tricolor exhibits a more uniform distribution pattern, with violanthin present throughout aerial plant parts including leaves, stems, and flowers [7]. However, quantitative analyses suggest that flowering tissues may contain slightly elevated concentrations during the reproductive phase [7]. The presence of specific carbon-glycosyltransferase enzymes (VtCGTa and VtCGTc) involved in violanthin biosynthesis has been confirmed in various tissues of this species [7].
Piper bavinum shows violanthin accumulation primarily in aerial portions of the plant, with stems and leaves serving as the primary storage sites [15] [17]. The distribution pattern in this species appears to follow the general trend observed for many secondary metabolites in Piper species, where aerial tissues accumulate higher concentrations of bioactive compounds compared to root systems [30].
In cereal grains, violanthin distribution follows the characteristic pattern observed for most flavonoid compounds [11]. When present, violanthin localizes predominantly in the outer grain layers, including the bran and aleurone regions [10] [11]. This peripheral distribution pattern reflects the protective role that flavonoids play in seed defense against environmental stresses and pathogen attacks [31] [11].
The tissue-specific accumulation patterns observed for violanthin may result from several factors including differential gene expression of biosynthetic enzymes, varying transport mechanisms, and tissue-specific physiological requirements [32] [27] [28]. Research has demonstrated that flavonoid transport in plants involves specialized glutathione S-transferase proteins that facilitate movement from biosynthetic sites to accumulation tissues [28].
Microscopic analyses using advanced imaging techniques have begun to reveal subcellular localization patterns for violanthin and related flavonoids [33] [34]. These studies suggest that violanthin may accumulate primarily in vacuolar compartments, consistent with the general storage pattern observed for most plant flavonoids [28].
The accumulation of violanthin in plant tissues responds dynamically to various environmental conditions, reflecting its role in plant adaptation and stress response mechanisms [35] [36] [37]. Understanding these environmental influences provides crucial insights for optimizing cultivation practices and predicting natural variation in violanthin content.
Light intensity and quality represent primary environmental factors influencing violanthin accumulation [35] [36]. Moderate light stress has been shown to enhance violanthin production as part of the plant's photoprotective response system [36]. This enhancement occurs through upregulation of flavonoid biosynthetic pathways that serve to protect photosynthetic apparatus from excessive light energy [38] [36]. However, extreme light conditions may lead to decreased accumulation due to metabolic disruption and oxidative stress [36].
Temperature effects on violanthin accumulation follow complex patterns that vary among plant species [35] [36]. Optimal violanthin production typically occurs at moderate temperatures that favor efficient enzyme activity in the biosynthetic pathway [36]. Research on violanthin-producing plants has shown that temperature stress, either through excessive heat or cold exposure, can trigger increased secondary metabolite production as part of general stress response mechanisms [35] [39].
Water availability significantly influences violanthin accumulation patterns across different plant species [35] [37]. Drought stress has been documented to increase violanthin production in several species, likely as part of osmotic adjustment and cellular protection mechanisms [35]. Conversely, excessive water availability may lead to reduced accumulation due to dilution effects and altered metabolic priorities [37].
Seasonal variation affects violanthin accumulation through multiple interconnected mechanisms including photoperiod, temperature fluctuations, and developmental stage transitions [37] [29]. Many species exhibit peak violanthin concentrations during flowering periods, suggesting coordination between reproductive development and secondary metabolite production [29]. This seasonal pattern may reflect evolutionary adaptations that maximize plant fitness during critical reproductive phases.
Altitude and elevation demonstrate positive correlations with violanthin accumulation in many mountain-dwelling species [37]. Higher elevation environments typically present multiple stress factors including increased ultraviolet radiation, temperature fluctuations, and reduced atmospheric pressure, all of which may trigger enhanced flavonoid production [37]. This elevation effect has been documented in various Viola species growing in montane environments.
Soil conditions, including pH, nutrient availability, and mineral composition, significantly influence violanthin accumulation through effects on root uptake and metabolic processes [37] [40]. Nutrient-poor soils may trigger stress responses that enhance secondary metabolite production, while optimal nutrient conditions may favor primary metabolism over secondary compound accumulation [40]. Soil pH affects the availability of essential cofactors and minerals required for flavonoid biosynthesis enzymes.
Biotic stress factors, including pathogen pressure and herbivore damage, can dramatically increase violanthin accumulation as part of induced defense responses [35] [41]. These stress-induced changes reflect the protective functions that flavonoids serve in plant-environment interactions [41]. Research has demonstrated that violanthin and related compounds exhibit antimicrobial and antiherbivore activities that contribute to plant survival under challenging conditions.
The evolutionary significance of violanthin in plant lineages reflects broader patterns of secondary metabolite evolution and the adaptive advantages conferred by flavonoid compounds [41] [42] [43] [44] [45]. Understanding the evolutionary context of violanthin provides insights into its ecological functions and the selective pressures that have shaped its distribution across plant families.
Phylogenetic analyses of flavonoid biosynthesis pathways suggest that the capacity to produce carbon-glycosylated flavones like violanthin represents an evolutionarily derived trait that emerged after the establishment of basic flavonoid biosynthesis machinery [41] [43] [44]. The anthocyanin biosynthetic pathway, from which violanthin biosynthesis diverges, was not intact until the most recent common ancestor of seed plants, indicating that complex flavonoid modifications evolved relatively recently in plant evolutionary history [43].
The distribution of violanthin across taxonomically diverse plant families, including Violaceae, Orchidaceae, Piperaceae, and Poaceae, suggests either independent evolutionary origins or ancient gene transfer events [44] [45]. Convergent evolution appears likely given the distinct biosynthetic mechanisms identified in different lineages, such as the unique carbon-rhamnosyltransferase enzymes found in Viola tricolor [7] [46].
Comparative studies of plant secondary metabolism evolution indicate that flavonoid biosynthesis pathways have undergone repeated duplication and neofunctionalization events throughout plant evolutionary history [44] [45] [47]. These processes have generated the remarkable diversity of flavonoid structures observed across plant species, with violanthin representing one example of pathway elaboration through glycosylation modifications.
The ecological advantages conferred by violanthin production include enhanced stress tolerance, pathogen resistance, and UV protection [41] [38] [36]. These functions have likely provided selective advantages that favored the retention and refinement of violanthin biosynthetic capabilities in lineages exposed to challenging environmental conditions [36] [42]. The association between violanthin accumulation and stress responses supports this evolutionary interpretation.
Studies of plant-environment coevolution suggest that secondary metabolites like violanthin have played crucial roles in shaping plant-microbe and plant-herbivore interactions [48] [44]. The antimicrobial and antiherbivore properties of violanthin may have influenced the evolution of both plant defense strategies and the counter-adaptations of associated organisms [48].
The preservation of violanthin biosynthesis across diverse plant lineages may also reflect metabolic constraints and the integration of flavonoid pathways with primary metabolism [44] [45]. Flavonoid compounds serve multiple physiological functions beyond defense, including roles in reproduction, development, and cellular homeostasis [44]. These pleiotropic effects may have provided stabilizing selection that maintained violanthin biosynthetic capabilities even in the absence of direct selective pressure for this specific compound.
Recent advances in plant genome sequencing have begun to reveal the molecular basis of violanthin biosynthesis evolution [44] [45]. Gene duplication events followed by subfunctionalization appear to have generated the specialized enzymes required for carbon-glycoside formation [46] [44]. Understanding these evolutionary mechanisms provides insights for bioengineering efforts aimed at enhancing violanthin production in crop species.
Accurate quantitative analysis of violanthin in natural plant sources requires sophisticated analytical approaches that can distinguish this compound from structurally related flavonoids while providing reliable concentration measurements [49] [50] [51] [52]. The development of robust quantitative methods has been essential for understanding natural variation in violanthin content and optimizing extraction procedures.
High-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS) represents the gold standard for violanthin quantification in biological samples [49] [50] [51]. This method provides exceptional sensitivity with detection limits ranging from 5 to 2000 ng/mL depending on sample matrix and preparation procedures [49]. The technique offers high specificity through multiple reaction monitoring that can distinguish violanthin from isoviolanthin and other closely related compounds [51].
Ultra-performance liquid chromatography-mass spectrometry (UPLC-MS/MS) methods have been developed specifically for violanthin analysis in mouse plasma and plant tissues [49]. These approaches utilize acetonitrile protein precipitation with aconitine as internal standard, achieving excellent linearity across concentration ranges from 1 to 100 μg/mL [49]. The method demonstrates robust performance with both intra-day and inter-day precision values below 10% relative standard deviation.
Liquid chromatography-mass spectrometry (LC-MS) approaches have proven particularly valuable for structural identification and quantitative analysis of violanthin in complex plant extracts [50] [51] [22]. These methods enable simultaneous detection of violanthin, isoviolanthin, and related flavonoid glycosides while providing fragmentation patterns that confirm structural assignments [51]. High-performance thin-layer chromatography (HPTLC) methods offer simpler, cost-effective alternatives for routine violanthin analysis [22].
Quantitative studies have revealed significant variation in violanthin content among different plant sources and tissues [50] [51] [52]. Viola tricolor typically contains violanthin concentrations ranging from 0.5 to 5.0 mg/g dry weight in aerial tissues, with seasonal and environmental factors contributing to this variation [52]. Dendrobium officinale stems contain lower but detectable levels, typically ranging from 0.1 to 1.0 mg/g dry weight [16] [22].
The development of standardized extraction protocols has been crucial for obtaining reliable quantitative data [52] [37]. Optimal extraction typically involves methanol or ethanol-water mixtures with sonication or reflux heating to maximize compound recovery [52]. Solid-phase extraction cleanup procedures help remove interfering compounds and concentrate violanthin for analysis [51].